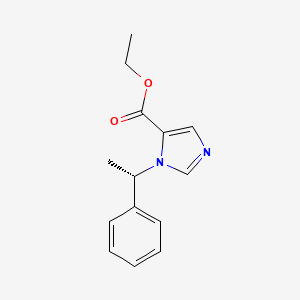

S-(-)-Etomidate

Vue d'ensemble

Description

S-ÉTOMIDATE est un stéréoisomère de l'étomidate, un agent hypnotique utilisé pour l'induction de l'anesthésie. Il s'agit d'un composé à base d'imidazole qui agit comme un modulateur allostérique positif sur le récepteur de l'acide gamma-aminobutyrique de type A, en augmentant l'effet du neurotransmetteur inhibiteur acide gamma-aminobutyrique . S-ÉTOMIDATE est connu pour son profil cardiorespiratoire stable et sa dépression respiratoire minimale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de S-ÉTOMIDATE implique l'estérification d'un dérivé d'imidazole. Le processus comprend généralement les étapes suivantes :

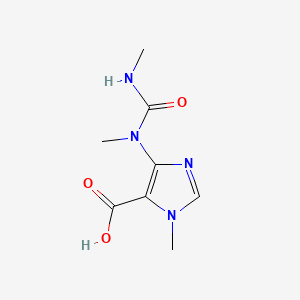

Formation du cycle imidazole : Ceci est réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.

Estérification : Le dérivé d'imidazole est ensuite estérifié avec un alcool, tel que l'éthanol, en présence d'un catalyseur comme l'acide sulfurique.

Méthodes de production industrielle

La production industrielle de S-ÉTOMIDATE suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés afin d'assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

S-ÉTOMIDATE subit plusieurs types de réactions chimiques, notamment :

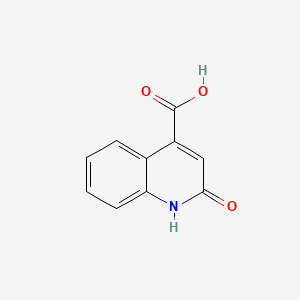

Hydrolyse : En présence d'eau et d'estérases, S-ÉTOMIDATE est hydrolysé en sa forme acide carboxylique.

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Substitution : Le cycle imidazole peut subir des réactions de substitution avec des électrophiles ou des nucléophiles.

Réactifs et conditions courants

Hydrolyse : Estérases ou conditions acides/basiques.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution : Électrophiles comme les halogénoalcanes ou nucléophiles comme les amines.

Principaux produits formés

Hydrolyse : Dérivé d'acide carboxylique.

Oxydation : Dérivés d'imidazole oxydés.

Substitution : Composés d'imidazole substitués.

Applications de la recherche scientifique

S-ÉTOMIDATE a un large éventail d'applications de recherche scientifique :

Industrie : Appliqué dans la formulation de médicaments anesthésiques pour les procédures chirurgicales.

Mécanisme d'action

S-ÉTOMIDATE exerce ses effets en se liant à un site distinct sur le récepteur de l'acide gamma-aminobutyrique de type A, augmentant la durée d'ouverture du canal des ions chlorure. Cela conduit à l'hyperpolarisation des neurones, inhibant le tir neuronal et entraînant la sédation, l'hypnose et l'anesthésie . L'action du composé est médiée par le système nerveux central, ciblant spécifiquement le système réticulaire activateur .

Applications De Recherche Scientifique

S-ETOMIDATE has a wide range of scientific research applications:

Mécanisme D'action

S-ETOMIDATE exerts its effects by binding to a distinct site on the γ-aminobutyric acid type A receptor, increasing the duration of chloride ion channel opening. This leads to hyperpolarization of neurons, inhibiting neuronal firing and resulting in sedation, hypnosis, and anesthesia . The compound’s action is mediated through the central nervous system, specifically targeting the reticular-activating system .

Comparaison Avec Des Composés Similaires

Composés similaires

Étomidate : Le mélange racémique dont S-ÉTOMIDATE est un stéréoisomère.

Propofol : Un autre anesthésique intraveineux avec un mécanisme d'action différent.

Thiopental : Un barbiturique utilisé pour l'induction de l'anesthésie.

Unicité

S-ÉTOMIDATE se distingue par son profil cardiorespiratoire stable et sa dépression respiratoire minimale par rapport à d'autres anesthésiques comme le propofol et le thiopental . Contrairement à l'étomidate, S-ÉTOMIDATE a un impact réduit sur la fonction cortico-surrénalienne, ce qui en fait une option plus sûre pour une utilisation prolongée .

Propriétés

IUPAC Name |

ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56649-47-9 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-etomidate interact with its target and what are the downstream effects?

A: Similar to its enantiomer, S-etomidate acts as a positive allosteric modulator of GABAA receptors in the brain. [, ] These receptors are ligand-gated chloride channels responsible for mediating inhibitory neurotransmission in the central nervous system. By binding to a distinct site on the receptor, S-etomidate enhances the effects of the inhibitory neurotransmitter GABA, leading to increased chloride influx into neurons. This hyperpolarization reduces neuronal excitability, ultimately resulting in sedative, hypnotic, and amnesic effects. []

Q2: What is the significance of the lower adrenocortical suppression observed with S-etomidate?

A: One crucial finding regarding S-etomidate is its significantly reduced potency in suppressing adrenocortical function compared to R-etomidate. [] This difference is particularly important because the clinical use of R-etomidate is limited by its potential to induce adrenal insufficiency. The decreased adrenocortical suppression associated with S-etomidate suggests that it might possess a safer pharmacological profile in terms of endocrine effects. [] This finding has sparked interest in exploring S-etomidate or its analogs as potential alternatives to R-etomidate with reduced endocrine side effects.

Q3: What insights do metabolism studies provide about S-etomidate?

A: In vitro studies using rat liver fractions have shown that S-etomidate undergoes metabolism primarily through ester hydrolysis, similar to R-etomidate. [] This process leads to the formation of an inactive metabolite. [] Interestingly, the rate of metabolism was observed to be slower for S-etomidate compared to R-etomidate, suggesting potential differences in their pharmacokinetic profiles. [] Further in vivo studies in rats confirmed that ester hydrolysis is the primary metabolic pathway for both enantiomers, resulting in a single amphoteric metabolite that is primarily excreted in urine. []

Q4: How is the chiral purity of S-etomidate determined?

A: A robust capillary electrophoresis method has been developed and validated to assess the enantiomeric purity of etomidate, including the determination of S-etomidate. [] This method employs a dual cyclodextrin system as a chiral selector, allowing for the separation and quantification of both enantiomers. [] This technique is crucial for ensuring the quality control of S-etomidate used in research and potential therapeutic development.

Q5: What are the implications of the research on S-etomidate for future drug development?

A: The findings from various studies on S-etomidate contribute significantly to our understanding of the structure-activity relationships of etomidate analogs. The distinct pharmacological profile of S-etomidate, particularly its reduced adrenocortical suppression, highlights the potential of modifying the chiral center of etomidate to develop novel therapeutics with improved safety profiles. [] This knowledge serves as a foundation for designing and synthesizing new etomidate derivatives with enhanced therapeutic indices and reduced adverse effects for various clinical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.